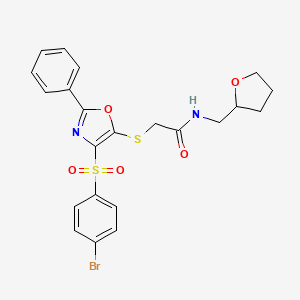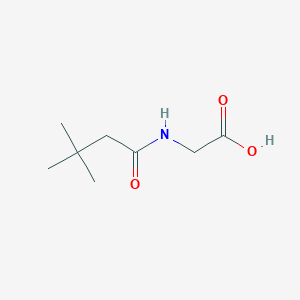
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, also known as BEAQ, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the quinoline family and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are utilized for the degradation of recalcitrant compounds in environmental settings. Compounds with functionalities similar to "2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide" might undergo oxidation or play a role as mediators in AOPs. Research by Qutob et al. (2022) into the degradation pathways and biotoxicity of acetaminophen by-products in AOPs demonstrates the potential environmental applications of complex organic molecules in pollution mitigation (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Antioxidant Applications
Some compounds within the quinoline and acetamide families have demonstrated significant antioxidant properties. For example, research on the antioxidant ethoxyquin, which shares structural similarities with the compound , highlights its utility in protecting valuable polyunsaturated fatty acids in fish meal from spontaneous combustion due to oxidation. This suggests potential applications of similar compounds in food preservation and the stabilization of sensitive substances against oxidative damage (de Koning, 2002).
Molecular Pathogenesis and Treatment Options
Understanding the molecular mechanisms of drug-induced liver injury and exploring treatment options is crucial for compounds with potential hepatotoxic metabolites. Research into the pathogenesis of acetaminophen-induced liver injury provides a framework for studying similar compounds. This includes the investigation of hepatocyte necrosis, sterile inflammation, and regeneration pathways as well as potential therapeutic interventions (Cai et al., 2022).
Drug Metabolism and Genetic Differences
The metabolism of drugs and the genetic differences affecting this process are critical in understanding the variability in drug efficacy and toxicity among individuals. Research on paracetamol metabolism and its genetic differences provides insights that could be applicable to the study of similar compounds, exploring how variations in enzyme genotypes may influence the metabolism and potential toxicity or therapeutic efficacy of complex molecules (Zhao & Pickering, 2011).
Propiedades
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-3-34-21-13-14-24-22(15-21)27(32)23(26(31)18-7-5-4-6-8-18)16-29(24)17-25(30)28-19-9-11-20(33-2)12-10-19/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBOWZMBQORIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

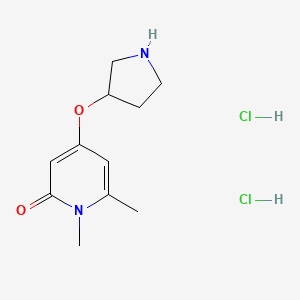

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2753060.png)
![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B2753063.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2753064.png)
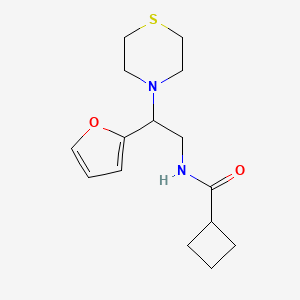
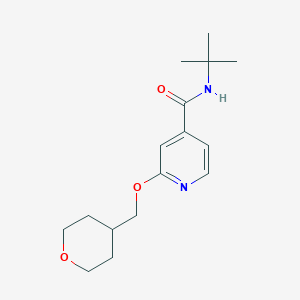
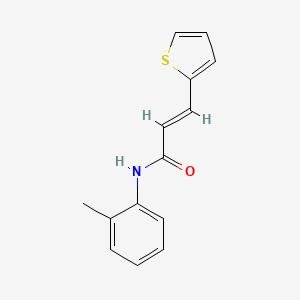
![(4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2753070.png)
![3-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2753072.png)
